molecular formula C13H14N4 B1482116 1-ethyl-6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098057-25-9

1-ethyl-6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No. B1482116
M. Wt: 226.28 g/mol
InChI Key: AQNZAEWLYJXZTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole, also known as EMIP, is a heterocyclic compound with a pyrazole core and a pyridine side chain. It is a highly versatile compound that has been studied for its potential applications in the fields of medicinal chemistry, materials science, and organic synthesis. It has been used in a variety of synthetic pathways, including the synthesis of biologically active compounds, such as antibiotics, anti-cancer drugs, and anti-inflammatory agents. In addition, EMIP has been explored as a potential catalyst in organic reactions and as a building block in the synthesis of polymeric materials.

Scientific Research Applications

Antihypertensive Activity

Field: Medicinal Chemistry and Pharmacology

  • Results : The antihypertensive activity was assessed, and the results were summarized in a study .

Antileishmanial and Antimalarial Activities

Field: Tropical Medicine and Parasitology

  • Results : The compounds were evaluated for their efficacy against Leishmania parasites and malaria-causing Plasmodium species .

Other Biological Activities

Field: Various Biomedical Disciplines

  • Results : The outcomes vary depending on the specific application, but these compounds hold promise for various therapeutic purposes .

Future Directions

For more detailed information, refer to the relevant papers . 🌟

properties

IUPAC Name

1-ethyl-6-methyl-7-pyridin-4-ylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c1-3-16-8-9-17-13(16)12(10(2)15-17)11-4-6-14-7-5-11/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNZAEWLYJXZTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=C(C(=N2)C)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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